molecular formula C8H7BrFNO4S B1423093 Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate CAS No. 1311318-33-8

Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate

Cat. No. B1423093
M. Wt: 312.11 g/mol
InChI Key: VREZQBBEYJUJDR-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate” is an organic compound . It has the molecular formula C8H7BrFNO4S and a molecular weight of 312.11 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate” consists of a benzoate core with bromo, fluoro, and sulfamoyl substituents . The presence of these functional groups can significantly influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

“Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate” has a molecular weight of 312.11 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Anticonvulsant Activity

Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate and similar compounds have been explored for their potential in anticonvulsant activities. Hamor and Reavlin (1967) studied alkyl esters of 4-bromo-2-sulfamoylbenzoic acid and 4-chloro-2-sulfamoylbenzoic acid, highlighting the significance of electronic effects in their anticonvulsant properties. These compounds were synthesized to further understand the relationship between electronic properties and antielectroshock activity (Hamor & Reavlin, 1967).

Cancer Cell Line and Microorganism Activity

Studies involving bromophenol derivatives from the red alga Rhodomela confervoides, including compounds similar to methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate, showed that these compounds were found inactive against several human cancer cell lines and microorganisms. This research, conducted by Zhao et al. (2004), provides insight into the biological activity of these compounds (Zhao et al., 2004).

Synthesis and Purity

Chen Bing-he (2008) synthesized Methyl 4-bromo-2-methoxybenzoate, a compound similar to methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate. The synthesis involved multiple steps starting from 4-bromo-2-fluorotoluene, with an overall yield of about 47% and a high purity of 99.8% (Chen Bing-he, 2008).

Photodynamic Therapy Application

Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with bromophenol derivatives, including elements similar to methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate. These compounds showed potential for use in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Enzymatic Processing

Reynolds et al. (1988) researched the enzymatic processing of [p-(halomethyl)benzoyl] formates, including structures similar to methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate. They found that these compounds vary in their activity as substrates or inhibitors for benzoylformate decarboxylase, indicating their potential in biochemical pathways (Reynolds et al., 1988).

Safety And Hazards

While specific safety and hazard information for “Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate” was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREZQBBEYJUJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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